molecular formula C9H16N2O3S B1609430 Betahistine monomesilate CAS No. 380416-14-8

Betahistine monomesilate

Cat. No.: B1609430
CAS No.: 380416-14-8
M. Wt: 232.3 g/mol
InChI Key: FUWLKZQYMWTFBA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Betahistine monomesilate primarily targets histamine receptors, specifically the H1 and H3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including neurotransmission, gastric acid secretion, and immune response .

Mode of Action

This compound acts as a weak agonist at the H1 histamine receptors and a potent antagonist at the H3 histamine receptors . As an H1 receptor agonist, it promotes vasodilation and increases permeability in the blood vessels of the inner ear . As an H3 receptor antagonist, it inhibits the negative feedback mechanism, leading to increased release of histamine .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to histamine. By stimulating H1 receptors and blocking H3 receptors, it influences the homeostasis of endolymphatic fluid in the ear . This action helps to alleviate the symptoms associated with Ménière’s disease .

Pharmacokinetics

This compound undergoes extensive first-pass metabolism to form the major inactive metabolite, 2-pyridyl acetic acid (2PAA) . This metabolite can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine . The pharmacokinetic parameters such as Cmax, AUC0–t, AUC0–∞, Tmax, and Thalf have been studied and found to show linear pharmacokinetics (dose proportionality) over the therapeutic dose range of 8–24 mg .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of histamine receptor activity. This modulation leads to increased blood flow in the inner ear, which helps to reduce the amount of fluid (endolymph) in the inner ear . Consequently, this action helps to alleviate the symptoms of vertigo, tinnitus, and hearing loss associated with Ménière’s disease .

Biochemical Analysis

Biochemical Properties

Betahistine Monomesilate interacts with histamine receptors, specifically showing a relatively strong affinity for histamine H3 receptors, and a weaker affinity for histamine H1 receptors . These interactions play a crucial role in its function as an antivertigo drug.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interactions with histamine receptors. It is believed to act as a partial agonist at H1 receptors and as an antagonist at H3 receptors . These interactions can influence various cellular and molecular processes, including changes in gene expression.

Metabolic Pathways

This compound is involved in histamine metabolic pathways. It is primarily metabolized into 2-pyridylacetic acid, a process believed to be mediated by monoamine oxidase enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: Betahistine monomesilate can be synthesized through various chemical routes. One common method involves the reaction of 2-(2-pyridyl)ethylamine with methylamine under controlled conditions to form the desired compound . The reaction typically requires a catalyst and is carried out in a solvent such as acetonitrile .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Properties

IUPAC Name

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWLKZQYMWTFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045588
Record name Betahistine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54856-23-4, 380416-14-8
Record name Betahistine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54856-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betahistine monomesilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380416148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betahistine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAHISTINE MONOMESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2S8P6LJ5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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